1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Overview
Description
Bazedoxifene N-oxide is an oxidative degradation product of bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Bazedoxifene is primarily used in the prevention and treatment of postmenopausal osteoporosis and is being studied for its potential in treating certain cancers . Bazedoxifene N-oxide retains some of the pharmacological properties of its parent compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Bazedoxifene N-Oxide is a third-generation selective estrogen receptor modulator (SERM) that selectively affects various tissues . It acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . It has also been found to inhibit IL-11/GP130 signaling, making it a potential therapeutic target in colon cancer .
Mode of Action
Bazedoxifene N-Oxide interacts with its targets, primarily the estrogen receptors, in a dual manner. It can act as an agonist, enhancing the activity of the receptor, or as an antagonist, inhibiting the receptor’s activity . This dual action allows it to modulate the effects of estrogen in various tissues, providing therapeutic benefits in conditions like postmenopausal osteoporosis and vasomotor symptoms associated with menopause .
Biochemical Pathways
Bazedoxifene N-Oxide affects several biochemical pathways. It has been shown to suppress the inflammatory response, providing neuroprotection in various central nervous system injuries . It also enhances the differentiation and proliferation of oligodendrocyte precursor cells, promoting remyelination . In addition, it disrupts ESR1 helix 12, which can help overcome acquired hormone resistance in breast cancer cells .
Pharmacokinetics
The pharmacokinetics of Bazedoxifene N-Oxide involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that Bazedoxifene achieves steady state in one week and exhibits linear pharmacokinetics with no unexpected accumulation over the dose range . It has an estimated oral bioavailability of approximately 6% . The clearance of Bazedoxifene is 0.4 (0.1) L/h/kg based on intravenous administration .
Result of Action
The action of Bazedoxifene N-Oxide results in several molecular and cellular effects. It has been shown to have potent inhibitory activity against both susceptible and drug-resistant strains of Plasmodium falciparum . It also blocked the development of Plasmodium berghei in mice . In addition, it reduces bone resorption and decreases biochemical markers of bone turnover to the premenopausal range .
Action Environment
The action, efficacy, and stability of Bazedoxifene N-Oxide can be influenced by various environmental factors. For instance, the presence of inflammation can enhance its neuroprotective effects by suppressing the inflammatory response . .
Biochemical Analysis
Biochemical Properties
Bazedoxifene N-Oxide acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range .
Cellular Effects
In cellular models of breast cancer, Bazedoxifene N-Oxide functions as a pure ER-α antagonist . It effectively inhibits the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts . In research on various central nervous system injuries, Bazedoxifene N-Oxide has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation .
Molecular Mechanism
It acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes .
Temporal Effects in Laboratory Settings
It has been shown to have significant effects on bone mineral density and bone strength in rats .
Dosage Effects in Animal Models
In animal models, Bazedoxifene N-Oxide significantly reduced the size of endometriosis implants compared with the control group .
Metabolic Pathways
Glucuronidation is the major metabolic pathway for Bazedoxifene N-Oxide. After oral application, Bazedoxifene N-Oxide is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .
Preparation Methods
The preparation of bazedoxifene N-oxide involves the oxidation of bazedoxifene. One method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Bazedoxifene N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert bazedoxifene N-oxide back to bazedoxifene.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bazedoxifene N-oxide has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies to understand the stability and degradation pathways of bazedoxifene.
Biology: Studied for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: Investigated for its role in treating diseases like osteoporosis and certain cancers
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Similar compounds to bazedoxifene N-oxide include other SERMs like raloxifene, tamoxifen, and lasofoxifene . Compared to these, bazedoxifene N-oxide has a unique oxidative modification that may alter its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for studying the effects of oxidation on SERMs and their therapeutic potential.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-[[4-[2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBANWAZVCOMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732202 | |
Record name | Bazedoxifene N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174289-22-5 | |
Record name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174289-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WAY-160546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174289225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-160546 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHJ3JJ98O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on analytical methods for detecting Bazedoxifene. Why is it important to also identify metabolites like Bazedoxifene-N-oxide in this context?
A2: Understanding the metabolic fate of a drug, including the identification and quantification of its metabolites, is crucial in doping control analysis. Detecting only the parent drug might not provide a complete picture of drug use. By identifying metabolites like Bazedoxifene-N-oxide, researchers can develop more comprehensive and sensitive testing methods that improve the accuracy and reliability of doping control. This ensures a level playing field in sports by detecting the use of prohibited substances like Bazedoxifene. []
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